N-(2,4-dinitrophenyl)-2,6-dimethoxybenzamide N-(2,4-dinitrophenyl)-2,6-dimethoxybenzamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC1089001
InChI: InChI=1S/C15H13N3O7/c1-24-12-4-3-5-13(25-2)14(12)15(19)16-10-7-6-9(17(20)21)8-11(10)18(22)23/h3-8H,1-2H3,(H,16,19)
SMILES: COC1=C(C(=CC=C1)OC)C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]
Molecular Formula: C15H13N3O7
Molecular Weight: 347.28 g/mol

N-(2,4-dinitrophenyl)-2,6-dimethoxybenzamide

CAS No.:

Inhibitors

Cat. No.: VC1089001

Molecular Formula: C15H13N3O7

Molecular Weight: 347.28 g/mol

* For research use only. Not for human or veterinary use.

N-(2,4-dinitrophenyl)-2,6-dimethoxybenzamide -

Molecular Formula C15H13N3O7
Molecular Weight 347.28 g/mol
IUPAC Name N-(2,4-dinitrophenyl)-2,6-dimethoxybenzamide
Standard InChI InChI=1S/C15H13N3O7/c1-24-12-4-3-5-13(25-2)14(12)15(19)16-10-7-6-9(17(20)21)8-11(10)18(22)23/h3-8H,1-2H3,(H,16,19)
Standard InChI Key UWRTZPZWGCWPHW-UHFFFAOYSA-N
SMILES COC1=C(C(=CC=C1)OC)C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]
Canonical SMILES COC1=C(C(=CC=C1)OC)C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator